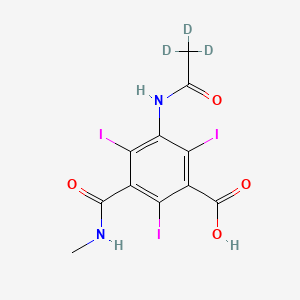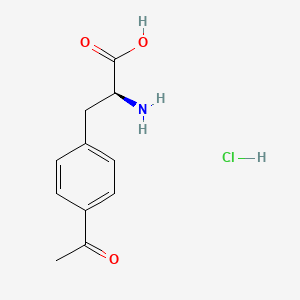
Chlorpromazine-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorpromazine-D3 is a deuterated form of chlorpromazine, a phenothiazine antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia. The deuterium atoms in this compound replace hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the drug’s metabolism and distribution in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine-D3 involves the incorporation of deuterium atoms into the chlorpromazine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Chlorpromazine-D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Chlorpromazine sulfoxide and chlorpromazine sulfone.
Reduction: Chlorpromazine.
Substitution: Various substituted chlorpromazine derivatives.
科学的研究の応用
Chlorpromazine-D3 is widely used in scientific research due to its stable isotope properties. Some applications include:
Pharmacokinetic Studies: Used to trace the metabolism and distribution of chlorpromazine in the body.
Drug Interaction Studies: Helps in understanding the interactions between chlorpromazine and other drugs.
Biological Research: Used in studies involving neurotransmitter pathways and receptor binding.
Industrial Applications: Employed in the development of new antipsychotic drugs and formulations .
作用機序
Chlorpromazine-D3 exerts its effects by blocking dopamine receptors (D1, D2, D3, and D4) in the brain, which reduces dopaminergic transmission. It also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors. This multi-receptor antagonism leads to its antipsychotic, antiemetic, and sedative effects .
類似化合物との比較
Similar Compounds
Haloperidol: Another typical antipsychotic with a similar mechanism of action but different chemical structure.
Flupentixol: A thioxanthene derivative with antipsychotic properties.
Prochlorperazine: A phenothiazine derivative used primarily for its antiemetic effects
Uniqueness of Chlorpromazine-D3
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolic pathways. This makes it a valuable tool in both clinical and research settings .
特性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIMTDSQAKGNT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate](/img/structure/B590360.png)




![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)

